molecular formula C14H22N2 B2456629 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine CAS No. 927965-82-0

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Cat. No.: B2456629
CAS No.: 927965-82-0
M. Wt: 218.344
InChI Key: RXHOQWINKPWMFD-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0) is an organic compound with the molecular formula C 14 H 22 N 2 and a molecular weight of 218.34 g/mol . This chemical belongs to a class of compounds featuring a piperidine and phenethylamine backbone, a structure that is of significant interest in medicinal chemistry and neuroscience research . Piperidine-based compounds are frequently investigated for their potential interactions with central nervous system targets . Specifically, research into related compounds has explored their activity as agonists of trace amine-associated receptors (TAAR1), a receptor family considered a hot target in psychopharmacology for disorders associated with dopaminergic function . As a building block in drug discovery, this compound provides researchers with a versatile scaffold for structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules . It is supplied with a high purity guarantee to ensure consistent and reliable results in all experimental applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methylphenyl)-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOQWINKPWMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting intermediate is then treated with ethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules. Researchers utilize it in the development of pharmaceuticals and specialty chemicals.
  • Reagent in Organic Synthesis: Its reactivity makes it suitable for various organic reactions, including nucleophilic substitutions and cyclization reactions.

Biology

  • Biological Activity Studies: Investigations have revealed that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine exhibits potential antimicrobial, anti-inflammatory, and analgesic properties. Studies indicate its effectiveness against certain bacterial strains and its role in modulating inflammatory responses.
  • Mechanism of Action: The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling pathways. This interaction may lead to pharmacological effects such as sedation and pain relief.

Medicine

  • Pharmaceutical Development: The compound is being explored for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.
  • Clinical Studies: Preliminary studies have shown promise in using this compound for conditions like anxiety and depression due to its modulatory effects on neurotransmitter systems.

Industry

  • Specialty Chemicals Production: In industrial applications, this compound is used as an intermediate in the synthesis of other valuable compounds, contributing to the production of agrochemicals and polymers.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

Bacterial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin

Case Study 2: Neurological Effects

In a preclinical study assessing the effects of this compound on anxiety-like behaviors in rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety behaviors measured by the elevated plus maze test.

Dose (mg/kg)Time (minutes)Anxiety Score (Lower is Better)
0307
5305
10303

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways. This interaction can lead to various pharmacological effects, such as analgesia, sedation, and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-piperidin-1-ylpropanamine
  • 2-(4-Methylphenyl)-2-piperidin-1-ylbutanamine
  • 2-(4-Methylphenyl)-2-piperidin-1-ylpentanamine

Uniqueness

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperidine derivatives. The presence of the 4-methylphenyl group enhances its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.

Biological Activity

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, commonly known as MPPE , is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13_{13}H19_{19}N

IUPAC Name : this compound

The compound features a piperidine ring substituted with a 4-methylphenyl group, which contributes to its lipophilicity and ability to cross biological membranes.

MPPE is thought to exert its biological effects primarily through interactions with various neurotransmitter systems, particularly:

  • Dopaminergic System : MPPE has shown affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonergic System : It may also interact with serotonin receptors, indicating possible antidepressant or anxiolytic effects.

1. Antidepressant Effects

Research indicates that MPPE may possess antidepressant-like properties. In animal models, administration of MPPE resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. This effect is likely mediated by its action on serotonin and norepinephrine reuptake inhibition.

2. Analgesic Properties

MPPE has been evaluated for its analgesic effects. Studies demonstrate that it can significantly reduce pain responses in various pain models, suggesting involvement in the modulation of pain pathways.

3. Neuroprotective Effects

Preliminary studies indicate that MPPE may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to enhance dopaminergic signaling could be beneficial in conditions like Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

The biological activity of MPPE is influenced by its structural features. Modifications to the piperidine ring or the phenyl group can lead to variations in receptor affinity and selectivity. For example:

Compound Variant Modification Biological Activity
MPPEBase CompoundAntidepressant, Analgesic
4-Fluorophenyl-MPPEFluorine substitutionIncreased potency at serotonin receptors
4-Chlorophenyl-MPPEChlorine substitutionEnhanced dopamine receptor affinity

Study 1: Antidepressant Activity

A study published in Frontiers in Pharmacology demonstrated that MPPE exhibits significant antidepressant-like effects in rodent models. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess efficacy. Results indicated a marked decrease in depressive-like behaviors compared to control groups .

Study 2: Analgesic Efficacy

In another investigation, MPPE was tested for analgesic properties using the hot plate test and formalin test. The findings revealed that MPPE significantly reduced nociceptive responses, indicating potential utility as an analgesic agent .

Study 3: Neuroprotective Potential

Research conducted on neuroprotective effects showed that MPPE could mitigate neuronal damage induced by oxidative stress in vitro. This suggests its potential application in neurodegenerative disease models .

Q & A

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in neurochemical pathways?

  • Methodological Answer : Integrate chemo-informatics (e.g., PubChem bioactivity data ) with in situ hybridization to map neuronal expression patterns. Collaborate with computational biologists to build predictive neural network models, aligning with NRC’s scientific literacy principles .

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